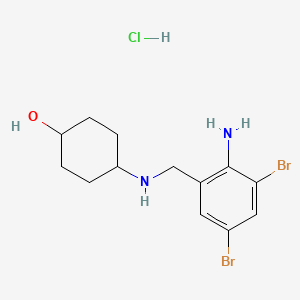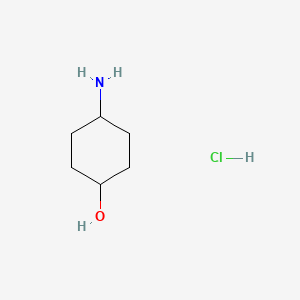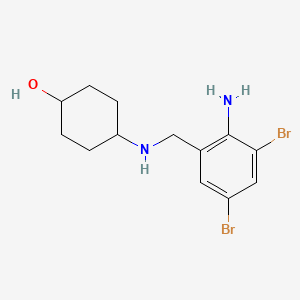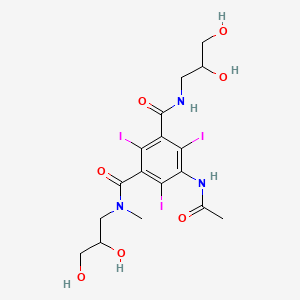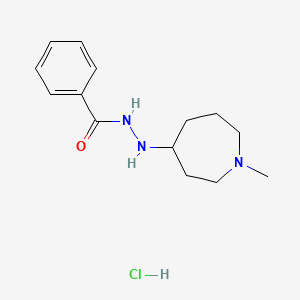
Acotiamide Impurity 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acotiamide Impurity 10 is a chemical compound that is formed as a byproduct during the synthesis of Acotiamide, a drug used to treat functional dyspepsia. Impurities such as this compound can potentially affect the efficacy and safety of the drug, making it crucial to identify and control these impurities through rigorous testing and quality control measures .
Preparation Methods
The preparation of Acotiamide Impurity 10 involves several synthetic routes and reaction conditions. Common synthetic methods use 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine as the main raw materials. The process involves a total of 10 steps of reaction, purification, and salt formation to synthesize the final product. The chromatographic condition for determining the quality of Acotiamide hydrochloride hydrate bulk drug and its preparation involves using an octyl silane group silica gel column and a mixed solution of phosphate buffer and the first organic solvent .
Chemical Reactions Analysis
Acotiamide Impurity 10 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Acotiamide Impurity 10 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies. Additionally, it is useful in the identification of unknown impurities and the assessment of genotoxic potential . Clinical trials have shown that Acotiamide, the parent compound, acts as an acetylcholinesterase inhibitor and is used in the treatment of functional dyspepsia .
Mechanism of Action
The mechanism of action of Acotiamide Impurity 10 is closely related to that of Acotiamide. Acotiamide is a novel selective acetylcholinesterase inhibitor that enhances acetylcholine-induced contraction and motility of the gastric antrum and body. By inhibiting the degradation of acetylcholine, Acotiamide improves impaired gastric motility and delayed gastric emptying, consequently alleviating the symptoms of functional dyspepsia . The molecular targets and pathways involved include the inhibition of acetylcholinesterase and the enhancement of acetylcholine activity .
Comparison with Similar Compounds
Acotiamide Impurity 10 can be compared with other similar compounds, such as Acotiamide Impurity 5, Acotiamide Impurity 6 Maleate, and Acotiamide Impurity 9. These compounds share similar chemical structures and are formed as byproducts during the synthesis of Acotiamide. this compound is unique in its specific chemical structure and properties . Compared with other traditional similar drugs, Acotiamide has minimal effect on serotonin 5-HT2, 5-HT3, and 5-HT4 receptors, and its effect on dopamine D2 receptors is much smaller than other prokinetic drugs.
Properties
CAS No. |
738562-93-1 |
|---|---|
Molecular Formula |
C20H28N4O5S. HCl |
Molecular Weight |
436.53 |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
ethyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



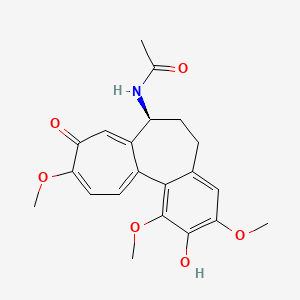
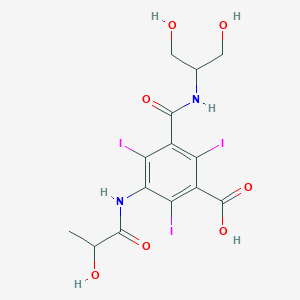
![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)

